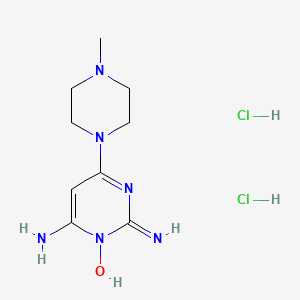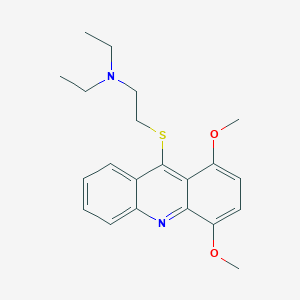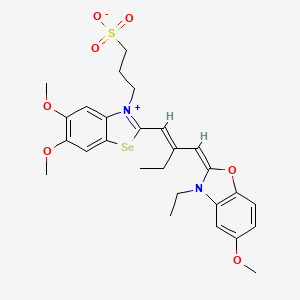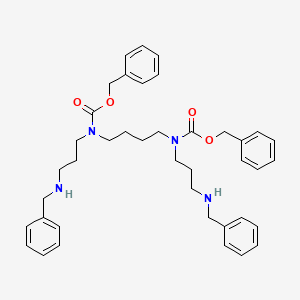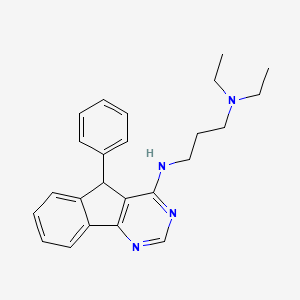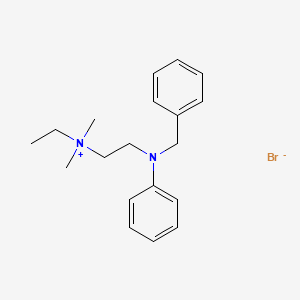
(2-N-Benzylanilinoethyl)ethyldimethylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-N-Benzylanilinoethyl)ethyldimethylammonium bromide is a chemical compound with the molecular formula C19H27N2Br It is known for its unique structure, which includes a benzylanilino group attached to an ethyldimethylammonium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-N-Benzylanilinoethyl)ethyldimethylammonium bromide typically involves the reaction of benzylaniline with ethyldimethylamine in the presence of a brominating agent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A catalyst such as a Lewis acid may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-N-Benzylanilinoethyl)ethyldimethylammonium bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted ammonium compounds.
Applications De Recherche Scientifique
(2-N-Benzylanilinoethyl)ethyldimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2-N-Benzylanilinoethyl)ethyldimethylammonium bromide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, affecting their function and activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-N-Benzylanilinoethyl)trimethylammonium bromide: Similar structure but with a trimethylammonium group instead of an ethyldimethylammonium group.
(2-N-Benzylanilinoethyl)diethylammonium bromide: Similar structure but with a diethylammonium group instead of an ethyldimethylammonium group.
Uniqueness
(2-N-Benzylanilinoethyl)ethyldimethylammonium bromide is unique due to its specific combination of benzylanilino and ethyldimethylammonium groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
13928-80-8 |
|---|---|
Formule moléculaire |
C19H27BrN2 |
Poids moléculaire |
363.3 g/mol |
Nom IUPAC |
2-(N-benzylanilino)ethyl-ethyl-dimethylazanium;bromide |
InChI |
InChI=1S/C19H27N2.BrH/c1-4-21(2,3)16-15-20(19-13-9-6-10-14-19)17-18-11-7-5-8-12-18;/h5-14H,4,15-17H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
GPUJWRDVPNDUDI-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](C)(C)CCN(CC1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


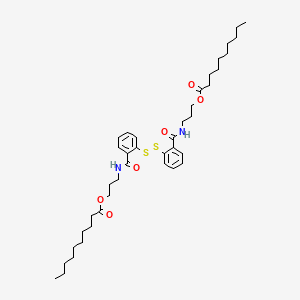


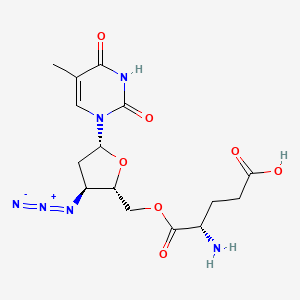
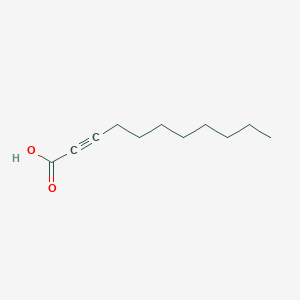
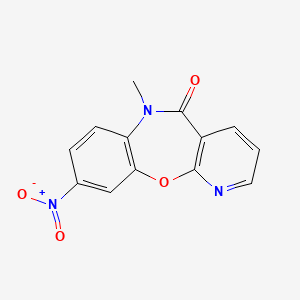
![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12787840.png)

